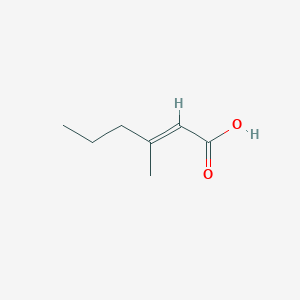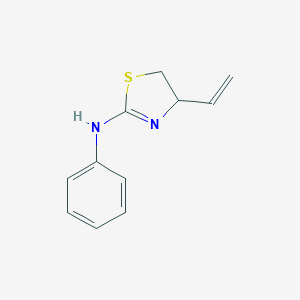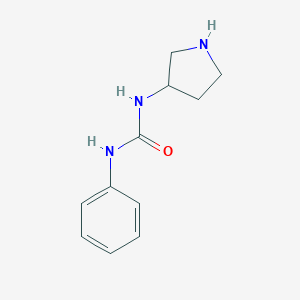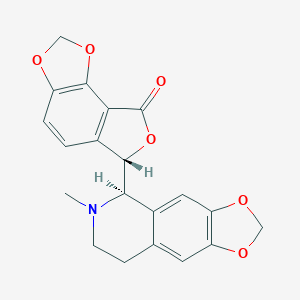
乙二醇二环氧乙烷
描述
Synthesis Analysis Ethylene glycol diglycidyl ether (EGDE) is synthesized from ethylene glycol and epichlorohydrin, with boron trifluoride ether complex acting as the catalyst and sodium hydroxide as the ring-closing agent. Optimal synthesis conditions include a catalyst mass fraction of 0.40%, a molar ratio of epichlorohydrin to ethylene glycol of 2.4:1, and a molar ratio of sodium hydroxide to ethylene glycol of 2.2:1 at 30°C. This process results in the formation of EGDE, which can be used as a cationic type UV-curing diluent in coatings, showing significant mechanical properties such as tensile strength and Young’s modulus (Gui-liang, 2011).
Molecular Structure Analysis Ethylene glycol diglycidyl ether is characterized by its two epoxide groups attached to an ethylene glycol backbone. This structure allows for versatile reactivity with amine, hydroxyl, or carboxyl groups, making it a valuable cross-linking agent in various polymer and biopolymer applications. Its molecular structure facilitates the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Chemical Reactions and Properties EGDE is utilized as a cross-linker due to its ability to react with sulfhydryl and amino groups, among others. Its reactivity has been explored in the context of protein cross-linking, demonstrating its potential for creating intramolecularly and intermolecularly cross-linked products with controlled molecular weight distributions. This attribute suggests its applicability in developing hemoglobin-based red cell substitutes and other biologically relevant materials without significantly impairing biological activity (Lu et al., 2006).
Physical Properties Analysis The copolymerization of EGDE with other monomers, such as ethylene oxide, leads to the creation of polymers with desirable physical properties, such as thermal responsiveness and solubility in aqueous solutions. These polymers exhibit a broad range of transition temperatures and can form well-defined micelles in water, which disassemble upon oxidation. This responsiveness to environmental changes highlights EGDE’s role in the design of smart materials and drug delivery systems (Herzberger et al., 2016).
Chemical Properties Analysis EGDE’s chemical versatility is further demonstrated in its application as a covalent enzyme immobilizer for biosensor fabrication. This functionality, coupled with its ability to form stable enzymatic activity over extended periods and its application in in vivo glucose monitoring, showcases its reliability and potential in bioanalytical and medical devices (Vasylieva et al., 2011).
科学研究应用
乙二醇二环氧乙烷合成:EGDE可以通过相转移催化从乙二醇和环氧氯丙烷制备,对二醚具有高选择性(98%)(Wu, 2005)。
紫外光固化涂料:在最佳条件下合成EGDE可以增强紫外光固化涂料的机械性能,如抗拉强度、杨氏模量和撕裂延展性 (Chen, 2011)。
锂离子电池聚合物电解质:基于聚乙二醇二环氧乙烷的凝胶聚合物电解质表现出良好的机械性能和离子导电性,在锂离子电池中有用 (Liang, Chen, & Kuo, 2004)。
蛋白交联:EGDE可以有效地交联血红蛋白和其他蛋白质,不会显著损害生物活性,为戊二醛的替代提供了选择 (Lu et al., 2006)。
CO2分离膜:使用EGDE制备的基于PEG的膜用于CO2分离表现出优异的分离效率 (Dai et al., 2017)。
陶瓷凝胶铸造:EGDE对于凝胶铸造陶瓷非常有效,为该应用提供了合适的性能 (Mao et al., 2008)。
生物医学纳米载体:EGDE功能化的聚乙二醇共聚物在生物医学应用中显示出作为氧化还原响应型纳米载体的潜力 (Herzberger et al., 2016)。
染料去除:EGDE可以提高复合材料去除染料的效率,确定了适用于壳聚糖-乙二醇二环氧乙烷复合材料中飞灰装载的最佳条件 (Jawad, Mohammed, & Abdulhameed, 2020)。
木材粘合剂增强:EGDE增强了基于大豆饲料的木材粘合剂性能,提高了湿剪切强度和耐水性 (Li et al., 2015)。
交联血红蛋白:EGDE用于制备交联血红蛋白作为潜在的红细胞替代物 (Xu et al., 2006)。
固体聚合物电解质:EGDE有助于开发高性能固体聚合物电解质用于可充电电池 (Cui et al., 2017)。
环氧胺体系:EGDE在改性环氧胺体系的聚合动力学中发挥作用 (Swier et al., 2005)。
血液相容性:EGDE交联丝蛋白表现出在各种凝血途径中独特的抗凝特性 (Hao et al., 2015)。
航空航天应用:改性石墨烯纳米片和环氧树脂/嵌段共聚物基纳米复合材料与EGDE增强了物理性能和电磁屏蔽性,适用于航空航天应用 (Anwar et al., 2016)。
生物医学生物工程:EGDE交联PEDOT:PSS薄膜提高了生物工程应用中的导电性和生物相容性 (Solazzo et al., 2019)。
毒性评估:EGDE,特别是在较高浓度下,显示出皮下毒性,表明特定应用的最佳浓度 (Kim et al., 2021)。
离子导电聚合物:具有季铵结构的EGDE基网络聚合物表现出高热稳定性和良好的离子导电性(Matsumoto & Endo, 2009)。
蛋白质分离:具有EGDE的交联大孔壳聚糖膜在离子交换模式下显示出在蛋白质分离方面的潜力(Zeng & Ruckenstein, 1998)。
多功能生物技术应用:具有独特性质的质粒DNA纳米凝胶在基因和药物传递应用中具有潜力(Costa, Valente, & Queiroz, 2015)。
生物传感器开发:在微电极生物传感器上固定化的EGDE酶提供了一种简单、低成本和无毒的选择,用于体内生物过程监测(Vasylieva et al., 2011)。
安全和危害
属性
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethylene glycol diglycidyl ether | |
CAS RN |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,2-epoxypropylether)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


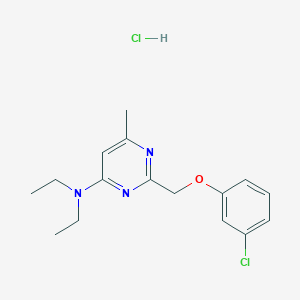
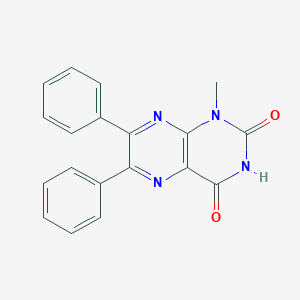
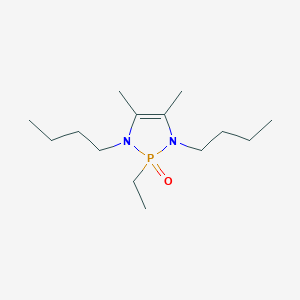
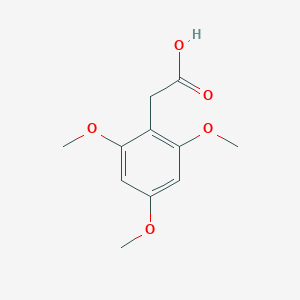
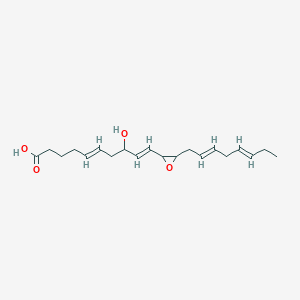
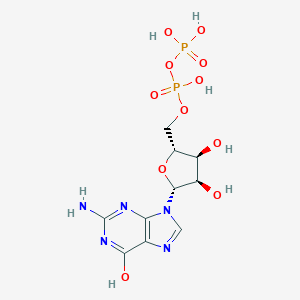
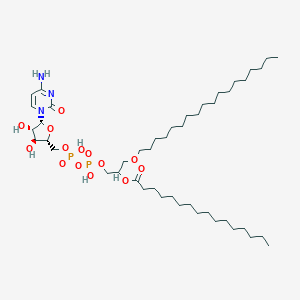
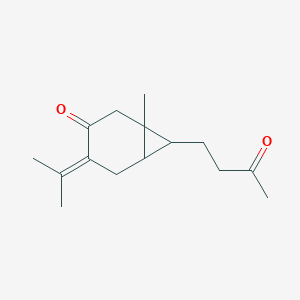
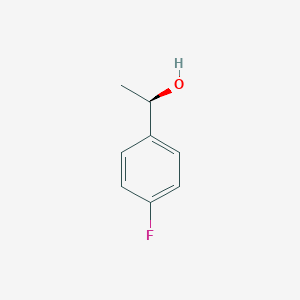
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
